molecular formula C13H18BrNO2S B269764 3-bromo-N-cycloheptylbenzenesulfonamide

3-bromo-N-cycloheptylbenzenesulfonamide

Cat. No.: B269764
M. Wt: 332.26 g/mol
InChI Key: NIKPLZVSBHWXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-N-cycloheptylbenzenesulfonamide is a sulfonamide derivative characterized by a bromine substituent at the meta position of the benzene ring and a cycloheptyl group attached to the sulfonamide nitrogen. Its molecular formula is C₁₃H₁₈BrNO₂S, with a molecular weight of 332.31 g/mol. The compound is commercially available at 97% purity (250 mg/1g quantities) and is utilized in organic synthesis and pharmaceutical research due to its structural versatility .

Properties

Molecular Formula

C13H18BrNO2S

Molecular Weight

332.26 g/mol

IUPAC Name

3-bromo-N-cycloheptylbenzenesulfonamide

InChI

InChI=1S/C13H18BrNO2S/c14-11-6-5-9-13(10-11)18(16,17)15-12-7-3-1-2-4-8-12/h5-6,9-10,12,15H,1-4,7-8H2

InChI Key

NIKPLZVSBHWXTQ-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NS(=O)(=O)C2=CC(=CC=C2)Br

Canonical SMILES

C1CCCC(CC1)NS(=O)(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Sulfonamide Nitrogen

Cycloalkyl Derivatives
  • 3-Bromo-N-cyclopentylbenzenesulfonamide (CAS 876681-09-3): Molecular formula: C₁₁H₁₄BrNO₂S (MW 304.2 g/mol). However, its lower molecular weight may limit lipophilicity in biological applications .
  • 3-Bromo-N-cyclohexyl-4-methylbenzenesulfonamide (CAS 850429-69-5): Features a cyclohexyl group and an additional methyl substituent at the benzene ring’s para position. Safety data indicate stringent handling requirements due to hazards associated with inhalation .
Branched Alkyl Derivatives
  • 3-Bromo-N-isopropylbenzenesulfonamide (CAS 871269-08-8): Molecular formula: C₉H₁₂BrNO₂S (MW 278.17 g/mol). The isopropyl group introduces branching, reducing steric hindrance compared to cyclic substituents. This may enhance reactivity in nucleophilic displacement reactions involving the bromine atom .

Variations in Benzene Ring Substituents

  • 3-Bromo-N,5-dimethylbenzenesulfonamide (CAS 1020252-91-8): Molecular formula: C₈H₁₀BrNO₂S (MW 264.15 g/mol). Dual methyl groups at the sulfonamide nitrogen and benzene ring increase lipophilicity (logP ≈ 2.8 estimated). This compound is a candidate for hydrophobic interaction studies in drug design .
  • 4-Bromo-3-methylbenzenesulfonamide (CAS 879487-75-9):
    • Lacks a nitrogen-bound substituent, simplifying its structure. The para-bromo and meta-methyl groups create a distinct electronic profile, favoring applications in Suzuki-Miyaura coupling reactions .

Positional Isomerism

  • 4-Bromo-N-cycloheptylbenzenesulfonamide (CAS 108-85-0):
    • Bromine at the para position alters electronic effects, making the benzene ring more electron-deficient. This could influence binding affinity in enzyme inhibition assays compared to the meta-bromo isomer .
  • N-(3-Bromophenyl)-3-methylbenzenesulfonamide :
    • Molecular weight: 326.21 g/mol .
    • The bromine is part of a biphenyl system, extending conjugation. This structural feature may enhance UV absorbance properties, useful in analytical chemistry .

Physicochemical and Reactivity Trends

Compound (CAS) Molecular Weight (g/mol) Key Substituents Notable Properties
3-Bromo-N-cycloheptylbenzenesulfonamide 332.31 Cycloheptyl, meta-Br High lipophilicity; steric hindrance
3-Bromo-N-cyclopentylbenzenesulfonamide 304.20 Cyclopentyl, meta-Br Lower MW; increased solubility
3-Bromo-N-isopropylbenzenesulfonamide 278.17 Isopropyl, meta-Br Enhanced reactivity in SN2 reactions
3-Bromo-N,5-dimethylbenzenesulfonamide 264.15 N-Me, 5-Me, meta-Br High logP; hydrophobic interactions

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